molecular formula C14H12ClNO5S B3375272 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 109029-99-4

4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B3375272
CAS No.: 109029-99-4
M. Wt: 341.8 g/mol
InChI Key: DRZUKKVFQKGWOJ-UHFFFAOYSA-N
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Description

4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 1262010-41-2) is a sulfamoyl-substituted benzoic acid derivative with a molecular formula of C₁₄H₁₂ClNO₄S and a molar mass of 325.77 g/mol . The compound features a 4-methoxyphenyl group attached to the sulfamoyl moiety at the 3-position of the benzoic acid backbone, which distinguishes it from other analogs in this class.

Properties

IUPAC Name

4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c1-21-11-5-3-10(4-6-11)16-22(19,20)13-8-9(14(17)18)2-7-12(13)15/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZUKKVFQKGWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198138
Record name 4-Chloro-3-[[(4-methoxyphenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109029-99-4
Record name 4-Chloro-3-[[(4-methoxyphenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109029-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-[[(4-methoxyphenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfamoyl Group

The biological and physicochemical properties of sulfamoyl benzoic acids are highly dependent on the substituents attached to the sulfamoyl nitrogen. Below is a comparative analysis of key analogs:

Compound Name Substituent on Sulfamoyl Molecular Formula Molar Mass (g/mol) Key Properties/Data
4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid 4-Methoxyphenyl C₁₄H₁₂ClNO₄S 325.77 High predicted binding affinity due to electron-donating methoxy group
4-Chloro-3-(phenylsulfamoyl)benzoic acid Phenyl C₁₃H₁₀ClNO₄S 311.74 Lower polarity; melting point >300°C
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid 3-Methylphenyl C₁₄H₁₂ClNO₄S 325.77 Increased lipophilicity; CAS 1262010-41-2
4-Chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid 4-Fluorophenyl C₁₃H₉ClFNO₄S 329.73 Electron-withdrawing fluorine may reduce binding affinity compared to methoxy
4-Chloro-3-(dimethylsulfamoyl)benzoic acid Dimethylamino C₉H₁₀ClNO₄S 263.69 Smaller substituent; lower molecular weight
3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid Benzyl + 3-CF₃-phenyl C₂₁H₁₅ClF₃NO₄S 469.86 High steric bulk; predicted pKa 3.39
Key Observations:
  • Electron-Donating vs.
  • Molecular Weight and Lipophilicity : Larger substituents (e.g., benzyl + 3-CF₃-phenyl in ) increase molecular weight and lipophilicity, which may affect membrane permeability and bioavailability .

Binding Affinity and Pharmacological Activity

  • Compound 4 (): A sulfamoyl benzoic acid analog with a 1,3-dioxoisoquinoline substituent showed a binding affinity of −8.53 kcal/mol (compared to −7.94 kcal/mol for a sulfur-containing analog). This highlights the critical role of the sulfamoyl group in enhancing binding interactions .
  • Shp2 Inhibitors (): Analogs with trifluoromethyl or fluorobenzyl groups (e.g., 10q, 10r) exhibited subnanomolar activity but lower yields (14–40%), suggesting synthetic challenges. The target compound’s 4-methoxyphenyl group may balance potency and synthetic feasibility .

Physicochemical Properties

  • Melting Points : Most analogs (e.g., 10q, 10r) have melting points >300°C, indicating high thermal stability . The target compound likely shares this property.
  • Solubility : The methoxy group may improve aqueous solubility compared to hydrophobic substituents like trifluoromethyl .

Biological Activity

4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative characterized by its unique chemical structure, which includes a chloro group, a sulfamoyl group, and a methoxy-substituted phenyl moiety. This compound is of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN1O5SC_{14}H_{12}ClN_{1}O_{5}S, with a molecular weight of 341.77 g/mol. The presence of the methoxy group enhances the compound's lipophilicity, which may improve its bioavailability and membrane permeability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with the active sites of enzymes, particularly carbonic anhydrases, leading to inhibition of their activity. This inhibition disrupts physiological processes such as fluid balance and pH regulation.
  • Antimicrobial Activity : Sulfonamide compounds are known for their broad-spectrum antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism may involve apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Type Target/Effect IC50 Value
AntimicrobialVarious bacterial strainsVaries by strain
AnticancerMCF-7 cell lineIC50 ~ 5.85 µM
A549 cell lineIC50 ~ 3.0 µM
Cholinesterase InhibitionEnzyme activityIC50 ~ 7.49 µM

Case Studies

  • Antimicrobial Studies : Research has demonstrated that derivatives of sulfonamide compounds, including this one, exhibit significant antibacterial activity against resistant strains. One study reported that modifications to the sulfamoyl group enhanced the compound's efficacy against Gram-positive bacteria .
  • Anticancer Research : In vitro studies indicated that this compound significantly inhibited the proliferation of MCF-7 cells, suggesting potential as a therapeutic agent in breast cancer treatment . Molecular docking studies have provided insights into its binding affinity to target proteins involved in cancer progression.

Pharmacokinetics

Sulfonamide derivatives typically exhibit favorable pharmacokinetic properties:

  • Absorption : Well absorbed from the gastrointestinal tract.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine, which can lead to potential nephrotoxicity if used excessively.

Q & A

Basic: What are the recommended synthetic routes for 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

Chlorination : Introduce chlorine at the 4-position of benzoic acid using reagents like Cl₂/FeCl₃ under controlled conditions .

Sulfamoylation : React the chlorinated intermediate with 4-methoxyphenylsulfamoyl chloride in anhydrous DMF, catalyzed by triethylamine, to install the sulfamoyl group at the 3-position .

Purification : Crystallize the product using ethanol/water mixtures to achieve >95% purity. Validate via HPLC and melting point analysis .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the positions of chlorine, sulfamoyl, and methoxy groups. For example, the methoxy proton appears as a singlet near δ 3.8 ppm .
  • HRMS : Confirm molecular weight (C₁₄H₁₁ClNO₅S, MW 340.76) with HRMS (ESI+) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen bonding patterns (e.g., sulfamoyl interactions) .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II) using fluorometric assays. IC₅₀ values correlate with sulfamoyl group interactions .
  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution. Activity is pH-dependent due to the carboxylic acid moiety .

Advanced: How can computational docking optimize its binding to target proteins?

Methodological Answer:

  • Software : Use AutoDock Vina with a Lamarckian GA algorithm.
  • Protocol :
    • Prepare the ligand (protonated at physiological pH) and receptor (e.g., CA-II PDB: 1CA2).
    • Define a grid box covering the active site (20 ų).
    • Run 50 docking iterations; cluster results by RMSD ≤2.0 Å.
    • Validate with MM/GBSA binding energy calculations.
  • Outcome : Identify critical interactions (e.g., sulfamoyl with Zn²⁺ in CA-II) .

Advanced: How do structural modifications influence its structure-activity relationships (SAR)?

Methodological Answer:

  • Substitution at 4-Methoxy Group : Replace with ethoxy or halogens to modulate lipophilicity. Increased hydrophobicity enhances membrane permeability but reduces solubility .
  • Sulfamoyl Group : Replace with carboxamide to test hydrogen bonding capacity. Loss of sulfamoyl reduces CA-II inhibition by >80% .
  • Data-Driven Design : Use QSAR models (e.g., CoMFA) to predict bioactivity based on electronic (Hammett σ) and steric (Taft Es) parameters .

Advanced: How to resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Reproducibility Checks :
    • Verify reaction conditions (e.g., anhydrous vs. moist DMF impacts sulfamoylation efficiency) .
    • Standardize bioassays (e.g., fixed pH for antimicrobial tests) .
  • Analytical Cross-Validation : Compare NMR (e.g., impurity peaks) and HRMS data across studies to identify byproducts or degradation .

Advanced: What strategies improve its stability under physiological conditions?

Methodological Answer:

  • pH Optimization : Formulate as a sodium salt (carboxylate) to enhance aqueous solubility and reduce precipitation at pH 7.4 .
  • Prodrug Design : Esterify the carboxylic acid to improve oral bioavailability. Hydrolyze in vivo via esterases .
  • Lyophilization : Stabilize as a lyophilized powder with trehalose to prevent hydrolysis during storage .

Advanced: How to optimize HPLC methods for quantifying trace impurities?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile.
  • Detection : UV at 254 nm (sulfamoyl absorption).
  • Validation :
    • Linearity (R² >0.999) over 1–100 µg/mL.
    • LOD/LOQ: 0.1 µg/mL and 0.3 µg/mL, respectively.
    • Spike recovery (95–105%) for impurities like 4-chlorobenzoic acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
Reactant of Route 2
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4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

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